N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based small molecule characterized by a 1,2,4-triazole core substituted with a 1H-pyrrole moiety at position 4, a propyl group at position 5, and a sulfanyl-linked acetamide chain terminating in a 4-bromophenyl group. This structural motif is common in bioactive compounds due to the triazole ring’s ability to engage in hydrogen bonding and π-π interactions, which are critical for binding to biological targets .
Properties
Molecular Formula |
C17H18BrN5OS |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18BrN5OS/c1-2-5-15-20-21-17(23(15)22-10-3-4-11-22)25-12-16(24)19-14-8-6-13(18)7-9-14/h3-4,6-11H,2,5,12H2,1H3,(H,19,24) |
InChI Key |
FWPMJWLEKWXNMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the pyrrole ring and the bromophenyl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The compound can participate in addition reactions, particularly at the double bonds within the triazole or pyrrole rings.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives containing similar structures can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
3. Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies suggest that the compound may act as a potent inhibitor of specific enzymes involved in cancer progression and microbial resistance .
Material Science Applications
Beyond biological applications, this compound can be utilized in material science for synthesizing novel polymers and composites. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Case Studies
Study 1: Efficacy Against Resistant Strains
A notable study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of similar compounds against MRSA. Results indicated not only growth inhibition but also a significant reduction in biofilm formation, which is crucial for treating chronic infections associated with MRSA .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds against various fungal pathogens. The results showed comparable efficacy to established antifungal agents like fluconazole against Candida albicans, indicating potential for therapeutic application .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, molecular weight, and reported bioactivities:
Key Observations:
Substituent Impact on Bioactivity :
- The cyclohexyl-methyl analog (C₁₇H₂₁BrN₄OS) lacks the pyrrole group but exhibits anti-HIV activity, suggesting that bulky alkyl substituents may enhance binding to viral enzymes .
- The trifluoromethylphenyl analog (C₁₆H₁₄F₃N₅OS) introduces electronegative fluorine atoms, which could modulate solubility and target affinity .
Role of the Pyrrole Group: The target compound’s 1H-pyrrol-1-yl substituent distinguishes it from other analogs.
Molecular Weight Trends :
The target compound (447.34 g/mol) is heavier than its analogs due to the bromine atom and propyl group. Higher molecular weight may influence pharmacokinetics, such as membrane permeability or metabolic stability.
Crystallographic and Computational Insights
- Structural Analysis : The analog N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide (C₁₇H₂₁BrN₄OS) was characterized using SHELX software, revealing intermolecular N–H⋯S and C–H⋯O hydrogen bonds that stabilize its crystal lattice . Similar methods (e.g., ORTEP-3) could be applied to resolve the target compound’s conformation .
- Synthetic Accessibility : Compounds like G856-7763 and G856-7798 () are available in milligram quantities, suggesting feasible synthetic routes for the target molecule via thioacetamide coupling and triazole ring functionalization .
Biological Activity
N-(4-bromophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anti-inflammatory properties. This article provides a detailed overview of its biological activities, synthesis, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound has a molecular formula of with a molecular weight of approximately 320.43 g/mol. Its structure features multiple heterocyclic components including triazole, pyrrole, and sulfur-containing moieties which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Pyrrole and Triazole Derivatives : Initial reactions typically involve the preparation of pyrrole derivatives followed by the introduction of triazole rings through cyclization reactions.
- Sulfur Incorporation : The sulfanyl group is integrated into the structure via nucleophilic substitution reactions.
- Final Acetylation : The final step often includes the acetylation of the amine group to yield the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties:
- In vitro Studies : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 1 mM in DMSO .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Proteus mirabilis | 10 |
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory effects:
- Mechanism of Action : It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. IC50 values for COX inhibition are reported to be comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (μmol) |
|---|---|
| N-(4-bromophenyl)... | 0.04 ± 0.02 |
| Celecoxib | 0.04 ± 0.01 |
Structure–Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural features:
- Presence of Heterocycles : The incorporation of triazole and pyrrole rings enhances its interaction with biological targets.
- Electrophilic Centers : The bromophenyl group increases lipophilicity and facilitates membrane penetration.
- Sulfur Atom : The sulfanyl group is crucial for its antimicrobial properties as it can interact with thiol groups in bacterial proteins.
Case Studies
Several studies have investigated the efficacy of this compound in various disease models:
- In Vivo Models : Animal studies have shown that treatment with this compound significantly reduces inflammation markers in carrageenan-induced paw edema models.
- Cell Culture Studies : In RAW264.7 macrophages, the compound reduced the levels of inducible nitric oxide synthase (iNOS) and COX proteins upon treatment, supporting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
